

# structure elucidation of 2-Bromo-4-fluoro-5-methoxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromo-4-fluoro-5-methoxybenzoic acid

**Cat. No.:** B1523313

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **2-Bromo-4-fluoro-5-methoxybenzoic acid**

## Authored by: A Senior Application Scientist Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of **2-Bromo-4-fluoro-5-methoxybenzoic acid**, a substituted aromatic compound. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, analytical scientists, and professionals in chemical development, offering not just procedural steps, but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural assignment.

## Introduction and Strategic Overview

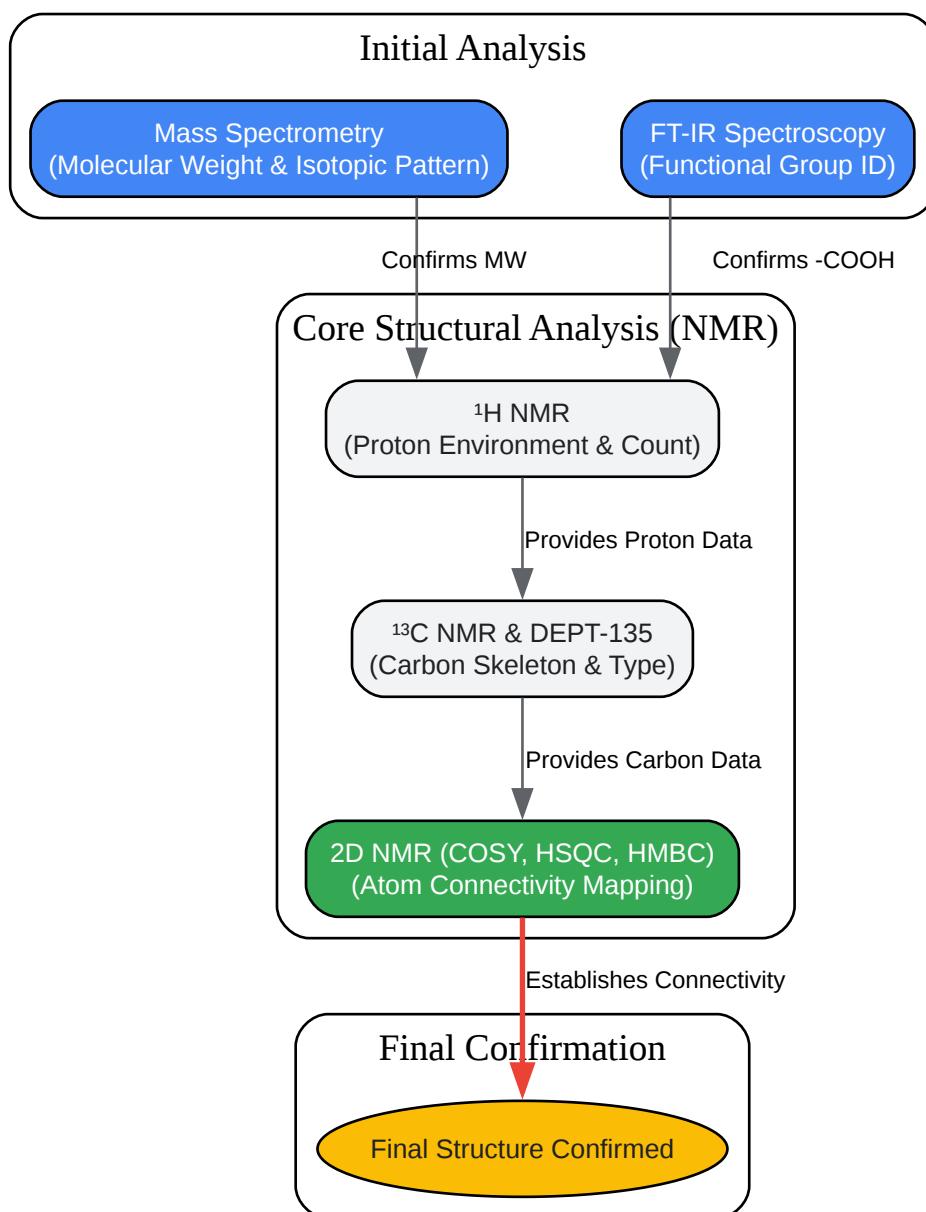
**2-Bromo-4-fluoro-5-methoxybenzoic acid** ( $C_8H_6BrFO_3$ ) is a halogenated and ether-substituted benzoic acid derivative. Such compounds often serve as key building blocks in the synthesis of more complex molecules in medicinal chemistry. The precise placement of the

bromo, fluoro, and methoxy substituents on the aromatic ring is critical, as even minor positional changes (isomerism) can drastically alter the molecule's chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to structure elucidation is not merely academic but a necessity for quality control and downstream success.

Our strategy is to sequentially build a complete structural picture by integrating data from orthogonal analytical techniques. We will begin with Mass Spectrometry to determine the molecular mass and elemental composition (specifically confirming the presence of bromine). Next, FT-IR spectroscopy will identify the key functional groups present. Finally, and most definitively, a comprehensive NMR analysis ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135, COSY, HSQC, and HMBC) will be employed to map the precise atomic connectivity and confirm the substitution pattern of the benzene ring.

## Logical Elucidation Workflow

The following workflow outlines the systematic process for determining the structure of the target compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structure elucidation of an organic compound.

## Physicochemical Properties & Initial Assessment

A summary of the key physicochemical properties for **2-Bromo-4-fluoro-5-methoxybenzoic acid** is presented below.

Property	Expected Value
Molecular Formula	$C_8H_6BrFO_3$
Molecular Weight	249.04 g/mol
IUPAC Name	2-Bromo-4-fluoro-5-methoxybenzoic acid
Appearance	Expected to be a solid at room temperature

## Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry provides the molecular weight of the compound, which is a fundamental starting point. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expected Data: Electron Ionization (EI-MS) is a common technique. The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) and a prominent  $M+2$  peak.

- Isotopic Pattern: Bromine has two major isotopes,  $^{79}Br$  and  $^{81}Br$ , in nearly a 1:1 natural abundance.<sup>[1]</sup> This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom in the molecule.<sup>[1][2]</sup>
- Molecular Ion:
  - $M^+$  peak corresponding to  $C_8H_6^{79}BrFO_3$  at  $m/z \approx 247.95$
  - $M+2$  peak corresponding to  $C_8H_6^{81}BrFO_3$  at  $m/z \approx 249.95$
- Fragmentation: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group. We would anticipate a significant fragment corresponding to the loss of COOH (45 Da). Aromatic rings are generally stable, so they often remain intact during initial fragmentation.<sup>[2][3]</sup>

Ion	m/z (approx.)	Description
$[M]^+$	248	Molecular ion with $^{79}\text{Br}$
$[M+2]^+$	250	Molecular ion with $^{81}\text{Br}$ (confirms one Br atom)
$[M-\text{COOH}]^+$	203/205	Loss of the carboxylic acid group
$[\text{C}_6\text{H}_2\text{BrFO}]^+$	191/193	Further fragmentation of the aromatic ring

## FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an essential technique for rapidly identifying the functional groups within a molecule. For **2-Bromo-4-fluoro-5-methoxybenzoic acid**, the spectrum is expected to be dominated by features of the carboxylic acid and the substituted aromatic ring.

Expected Data: The key diagnostic absorptions are summarized below. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly broadens the O-H stretching band.[\[4\]](#)[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Description
3300 - 2500	O-H stretch (Carboxylic Acid)	A very broad and strong band, often obscuring the aromatic C-H stretches.[4][6]
~3080	C-H stretch (Aromatic)	Sharp, medium-intensity peaks appearing on top of the broad O-H band.
~2950	C-H stretch (Aliphatic -OCH <sub>3</sub> )	Weak to medium peaks from the methoxy group.
1710 - 1680	C=O stretch (Carboxylic Acid)	A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[5][6]
~1600, ~1475	C=C stretch (Aromatic Ring)	Two or more medium to strong bands.
1320 - 1210	C-O stretch (Carboxylic Acid)	Strong band associated with the C-O single bond of the acid.[4]
~1250	C-O-C stretch (Aryl Ether)	Strong, characteristic absorption for the methoxy group attached to the ring.
~1100	C-F stretch	Strong absorption typical for an aryl-fluoride bond.
950 - 910	O-H bend (Carboxylic Acid)	A broad band characteristic of the out-of-plane bend of the dimeric acid.[4]

The presence of these bands provides strong, confirmatory evidence for the core structural components: a carboxylic acid, a methoxy group, and a substituted aromatic ring.

## NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular structure by mapping out the carbon skeleton and the precise location of protons.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum reveals the number of different proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Spectrum (in DMSO-d<sub>6</sub>):

- Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[6][7]
- Aromatic Protons (Ar-H): The substitution pattern (1,2,4,5) leaves two protons on the aromatic ring at positions C3 and C6.
  - These protons are five bonds apart and will not show typical ortho, meta, or para coupling to each other. Therefore, they are expected to appear as two distinct singlets.
  - The proton at C6 is ortho to the bromine atom and meta to the carboxyl group.
  - The proton at C3 is ortho to the carboxyl group and meta to the fluorine atom.
  - Predicting the exact chemical shifts is complex, but they would likely fall in the 7.0 - 8.0 ppm range.
- Methoxy Protons (-OCH<sub>3</sub>): This group will appear as a sharp singlet, integrating to 3 protons, typically in the 3.8 - 4.0 ppm range.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
> 12.0	broad singlet	1H	-COOH
~7.8	singlet	1H	H-6
~7.3	singlet	1H	H-3
~3.9	singlet	3H	-OCH <sub>3</sub>

## <sup>13</sup>C NMR and DEPT-135 Spectroscopy

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments. Given the lack of symmetry in the molecule, all 8 carbons are expected to be unique. The DEPT-135 experiment is used to differentiate between CH/CH<sub>3</sub> (positive signals) and CH<sub>2</sub> (negative signals) carbons, while quaternary carbons are absent.

Predicted Spectrum (in DMSO-d<sub>6</sub>):

- Carboxyl Carbon (-COOH): Expected in the 165-170 ppm region.[6][8]
- Aromatic Carbons (Ar-C): Six distinct signals are expected between 100-165 ppm.
  - C-F: The carbon directly attached to fluorine (C4) will show a large coupling constant (<sup>1</sup>JCF  $\approx$  240-250 Hz), appearing as a doublet.
  - C-Br & C-O: Carbons attached to electronegative atoms (C2, C5) will be shifted downfield.
  - C-H: The two carbons attached to protons (C3, C6) will appear as positive signals in the DEPT-135 spectrum.
  - C-COOH: The carbon attached to the carboxyl group (C1) is a quaternary carbon and will be absent in the DEPT-135 spectrum.
- Methoxy Carbon (-OCH<sub>3</sub>): A single peak around 55-60 ppm, appearing as a positive signal in the DEPT-135 spectrum.

Chemical Shift ( $\delta$ , ppm)	DEPT-135	Assignment
~167	Absent	C1 (-COOH)
~160 (doublet, ${}^1\text{JCF} \approx 245$ Hz)	Absent	C4 (-F)
~155	Absent	C5 (-OCH <sub>3</sub> )
~135	Positive	C6 (-H)
~120	Positive	C3 (-H)
~118	Absent	C2 (-Br)
~115	Absent	C1 (ipso-COOH)
~56	Positive	-OCH <sub>3</sub>

## 2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the  ${}^1\text{H}$  and  ${}^{13}\text{C}$  spectra and confirming the overall connectivity.

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). In this molecule, the two aromatic protons are too far apart to show a correlation. The absence of a cross-peak between the two aromatic singlets is a key piece of evidence supporting their 1,4-relationship (meta to each other).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached ( ${}^1\text{JCH}$ ).<sup>[9][10][11]</sup>
  - The aromatic proton at ~7.8 ppm will show a cross-peak to the aromatic carbon at ~135 ppm (assigning them as H6/C6).
  - The aromatic proton at ~7.3 ppm will show a cross-peak to the aromatic carbon at ~120 ppm (assigning them as H3/C3).
  - The methoxy protons at ~3.9 ppm will correlate to the carbon at ~56 ppm.

- HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over 2-3 bonds ( $^2\text{JCH}$  and  $^3\text{JCH}$ ).<sup>[9][10][11]</sup> This allows us to piece the fragments together and confirm the substituent positions.

## Key Predicted HMBC Correlations

The diagram below illustrates the critical long-range correlations that would definitively confirm the structure of **2-Bromo-4-fluoro-5-methoxybenzoic acid**.

Caption: Key predicted HMBC correlations for structural confirmation.

Analysis of HMBC Correlations:

- Methoxy Protons (H-Me): These protons are the key starting point. They will show a strong correlation to the carbon they are attached to (C5). Crucially, they should also show correlations to the two adjacent carbons, C4 and C6. This definitively places the methoxy group between C4 and C6.
- Proton H3: This proton will show correlations to its neighboring quaternary carbons, C2 and C4. It will also likely show a three-bond correlation to C1.
- Proton H6: This proton will show correlations to its neighboring quaternary carbons, C1 and C5. A three-bond correlation to C4 might also be visible.

By assembling these correlations, the substitution pattern is locked in place. For example, seeing the methoxy protons correlate to C6, and H6 correlate to C5 and C1, confirms the C1-C6-C5(-OCH<sub>3</sub>) fragment. This systematic analysis leaves no ambiguity.

## Experimental Protocols

The following section details standard operating procedures for acquiring high-quality data.

## NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.<sup>[7]</sup>

- Weighing: Accurately weigh approximately 15-20 mg of the solid sample for  $^{13}\text{C}$  and 2D NMR, or 5-10 mg for  $^1\text{H}$  NMR.
- Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>, ~0.6 mL). This solvent is ideal for polar analytes with exchangeable protons like carboxylic acids.
- Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.
- Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.
- Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

## FT-IR Sample Preparation (KBr Pellet Method)

This method is standard for acquiring IR spectra of solid samples.[\[12\]](#)

- Grinding: Add ~1 mg of the sample and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.
- Mixing: Gently grind the two components with a pestle until a fine, homogenous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
- Pressing: Transfer a small amount of the powder into a pellet-forming die. Place the die into a hydraulic press and apply several tons of pressure for 1-2 minutes.
- Pellet Formation: The pressure will cause the KBr to fuse into a thin, transparent or translucent pellet containing the dispersed sample.
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the sample (typically sub-milligram) into the mass spectrometer, often via a direct insertion probe.

- Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

## Conclusion

The structure of **2-Bromo-4-fluoro-5-methoxybenzoic acid** can be unequivocally determined through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. FT-IR spectroscopy validates the presence of the carboxylic acid, methoxy, and substituted aromatic ring functional groups. The final, unambiguous assignment is achieved through a comprehensive NMR analysis. <sup>1</sup>H and <sup>13</sup>C NMR provide the initial chemical shift and multiplicity data, while 2D techniques, particularly HMBC, serve as the definitive tool for mapping atomic connectivity. The specific long-range correlations between the methoxy protons and the two aromatic protons and their neighboring carbons leave no doubt as to the 1,2,4,5-substitution pattern. This multi-technique workflow represents a robust, self-validating methodology essential for the rigorous characterization of novel chemical entities in a research and development setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. <sup>13</sup>C nmr spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C<sub>13</sub> <sup>13</sup>-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [structure elucidation of 2-Bromo-4-fluoro-5-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523313#structure-elucidation-of-2-bromo-4-fluoro-5-methoxybenzoic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)